methyl 1-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetyl)piperidine-4-carboxylate is a complex organic compound featuring a piperidine ring, an indole moiety, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of the indole derivative, which is then sulfonylated to introduce the phenylsulfonyl group. The piperidine ring is introduced through a nucleophilic substitution reaction, followed by esterification to form the final methyl ester.
Indole Synthesis: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Sulfonylation: The indole derivative is then treated with a sulfonyl chloride in the presence of a base to introduce the phenylsulfonyl group.
Piperidine Introduction: The sulfonylated indole undergoes a nucleophilic substitution with a piperidine derivative.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperidine rings.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include sulfides.
Substitution: Products vary depending on the nucleophile used, leading to various substituted derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s structure suggests potential biological activity, particularly in binding to specific receptors or enzymes. It could be explored for its anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The exact mechanism of action would depend on the specific biological target. Generally, the compound could interact with proteins or enzymes through its indole and phenylsulfonyl groups, potentially inhibiting or modulating their activity. The piperidine ring might enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetyl)piperidine-4-carboxylate: can be compared to other indole derivatives like indomethacin or sulindac, which are known for their anti-inflammatory properties.
Phenylsulfonyl derivatives: Compounds like sulfonylureas, which are used as antidiabetic agents, share the phenylsulfonyl group.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities and chemical reactivity not seen in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
methyl 1-[2-[3-(benzenesulfonyl)indol-1-yl]acetyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-30-23(27)17-11-13-24(14-12-17)22(26)16-25-15-21(19-9-5-6-10-20(19)25)31(28,29)18-7-3-2-4-8-18/h2-10,15,17H,11-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSGKNSUMINEJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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